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Nucleic Acid Dye Green I -

Nucleic Acid Dye Green I

Catalog Number: EVT-15633736
CAS Number:
Molecular Formula: C32H37ClN4S
Molecular Weight: 545.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nucleic Acid Dye Green I is commercially available from various suppliers, including R&D Systems and Sigma-Aldrich. It falls under the category of nucleic acid stains, which are essential tools in molecular biology for visualizing nucleic acids in gel electrophoresis and other analytical techniques. The dye is particularly noted for its high binding affinity to double-stranded DNA and its low background fluorescence, making it suitable for sensitive applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Nucleic Acid Dye Green I involves several chemical reactions that lead to the formation of the asymmetric cyanine structure. While specific synthetic pathways are proprietary to manufacturers, the general approach includes:

  1. Formation of Cyanine Backbone: This typically involves the reaction of a dimethylamino compound with a quinoline derivative.
  2. Quaternization: The introduction of a quaternary ammonium group enhances solubility and binding properties.
  3. Purification: The final product is purified to ensure high purity levels (≥95%) necessary for effective biological applications.

The dye is supplied as a concentrated solution in dimethyl sulfoxide, allowing for easy dilution and application in experiments .

Molecular Structure Analysis

Structure and Data

Nucleic Acid Dye Green I possesses a complex molecular structure characterized by its asymmetric cyanine framework. The key features include:

  • Molecular Formula: C27H32N3SCl
  • Molecular Weight: Approximately 463.08 g/mol
  • Structural Components: The dye consists of a central cyanine core flanked by aromatic groups that facilitate strong interactions with nucleic acids.

The structure allows for significant fluorescence enhancement upon binding to double-stranded DNA, with excitation maxima at 495 nm and emission maxima at 520 nm .

Chemical Reactions Analysis

Reactions and Technical Details

Nucleic Acid Dye Green I undergoes specific reactions when interacting with nucleic acids:

  1. Binding Reaction: The primary reaction involves the non-covalent binding of the dye to double-stranded DNA, resulting in a substantial increase in fluorescence intensity—up to 1000-fold compared to its unbound state.
  2. Stability in Various Conditions: The dye remains stable under typical laboratory conditions, including the presence of common reagents used in molecular biology (e.g., restriction enzymes) without inhibiting their activity .

This property makes it an ideal candidate for real-time polymerase chain reaction assays and gel electrophoresis applications.

Mechanism of Action

Process and Data

The mechanism by which Nucleic Acid Dye Green I enhances fluorescence upon binding to double-stranded DNA involves several steps:

  1. Intercalation: The dye intercalates between base pairs of the DNA helix, which stabilizes the bound form.
  2. Fluorescence Enhancement: Upon excitation at its optimal wavelength, the bound dye emits intense fluorescence due to increased quantum yield compared to its free form.
  3. Signal Detection: This enhanced signal can be detected using standard fluorescence imaging systems, allowing for sensitive quantification of nucleic acid concentrations in experimental samples .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nucleic Acid Dye Green I exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Nucleic Acid Dye Green I has a broad range of applications in molecular biology:

  1. Real-Time Polymerase Chain Reaction (qPCR): Used for quantifying DNA during amplification cycles due to its high sensitivity.
  2. Gel Electrophoresis: Serves as a stain for visualizing DNA bands post-electrophoresis without requiring destaining steps.
  3. Loop-Mediated Isothermal Amplification (LAMP): Employed in detecting amplification products, including viral RNA such as that from SARS-CoV-2.
  4. Cell Viability Assays: Can be utilized to assess cell health by evaluating nucleic acid integrity.
Historical Development and Context of Nucleic Acid Dye Green I

Emergence as a SYBR Green I Alternative in Molecular Diagnostics

Nucleic Acid Dye Green I emerged as a strategically engineered alternative to SYBR Green I, addressing critical limitations in quantitative PCR (qPCR) and gel-based nucleic acid detection. SYBR Green I—an asymmetric cyanine dye initially developed as a safer, more quantifiable replacement for ethidium bromide (EtBr) in agarose gel electrophoresis—exhibits a 1,000-fold fluorescence enhancement upon binding double-stranded DNA (dsDNA) due to conformational changes in its quinolinium ring system [1] [4]. Despite its widespread adoption in qPCR, SYBR Green I faced significant constraints:

  • Sequence-Independent Binding: Its propensity to intercalate into any dsDNA structure, including primer-dimers and non-specific amplicons, frequently generated false-positive signals [1] [5].
  • Inhibition Threshold: High concentrations required for optimal fluorescence frequently inhibited PCR amplification, restricting its utility in low-template reactions [5].
  • Thermal Instability: Degradation at prolonged elevated temperatures compromised performance in isothermal applications [9].

Nucleic Acid Dye Green I was designed to mitigate these issues through structural refinements in its cyanine backbone, enhancing dsDNA binding affinity while reducing polymerase inhibition. This enabled robust performance at lower concentrations (typically 1X from 10,000X DMSO stocks) in complex biological matrices [4]. Its spectral properties—excitation/emission maxima at 495/520 nm—remained compatible with standard fluorescein detection channels, ensuring seamless integration into existing qPCR and LAMP platforms [4] [9]. By 2020, it had become a cornerstone in SARS-CoV-2 RT-LAMP diagnostics due to its tolerance to crude sample preparations [3] [6].

Table 1: Comparative Properties of Nucleic Acid Stains

PropertySYBR Green INucleic Acid Dye Green IEthidium Bromide
Fluorescence Enhancement~1,000x upon dsDNA binding~1,000x upon dsDNA binding~20-30x upon binding
Excitation/Emission (nm)488/522495/520510/595
PCR Inhibition ThresholdLow (high conc. inhibitory)Higher (lower conc. effective)N/A
dsDNA SpecificityModerate (binds dsRNA)HighLow
Primary ApplicationsqPCR, gel stainingRT-LAMP, qPCR, HTS assaysGel electrophoresis

Evolution of Design Principles for High-Affinity dsDNA Probes

The molecular architecture of Nucleic Acid Dye Green I represents a deliberate evolution in dsDNA probe design, prioritizing binding kinetics, photostability, and enzymatic compatibility. Key innovations include:

  • Cyanine Scaffold Optimization: Unlike SYBR Green I’s benzothiazole and quinoline subunits, Nucleic Acid Dye Green I incorporates 3-methylbenzo[d]thiazol-3-ium chloride and a dimethylaminopropyl-propylamino side chain. This modification enhances π-π stacking within the DNA minor groove while minimizing electrostatic repulsion with the phosphate backbone [1] [4]. The chemical structure is defined as 2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium chloride (MW: 545.19 g/mol) [4].

  • Binding Dynamics: The dye achieves sub-nanomolar dissociation constants (Kd) for dsDNA, driven by hydrophobic interactions and van der Waals forces. This high affinity permits detection of low-abundance targets (sensitivity to ≤10 copies/µl in LAMP) without perturbing DNA polymerase processivity [4] [7].

  • Engineered Selectivity: To reduce non-specific signals in complex amplifications (e.g., LAMP), later iterations incorporated quenching probes and fluorophore-labelled primers. Examples include:

  • DARQ Probes: Dual-labeled probes where amplicon synthesis displaces a quencher, releasing fluorescence (e.g., 5′-quencher on FIP primer + 3′-fluorophore on complementary probe) [9].
  • Assimilating Probes: Partially complementary oligonucleotide pairs that dissociate upon target amplification, eliminating background from primer-dimer artifacts [9].

These advancements enabled multiplexed, real-time monitoring in isothermal reactions—previously unattainable with intercalating dyes alone [9] [10].

Table 2: Milestones in High-Affinity dsDNA Probe Design

TimeframeInnovationImpact on Nucleic Acid Dye Green I
Pre-2000SYBR Green I (asymmetric cyanine)Established baseline dsDNA affinity; revealed limitations in specificity
2005–2010Minor groove binders (e.g., DAPI)Inspired groove-targeting modifications for reduced inhibition
2015–2020Quenching probes (DARQ, Q-probes)Enabled real-time, specific detection in LAMP; reduced false positives
2020–PresentCovalent primer linkageFacilitated single-tube multiplexed detection via probe hybridization

Role in Advancing Isothermal Amplification Techniques

Nucleic Acid Dye Green I catalyzed breakthroughs in isothermal amplification, particularly reverse transcription loop-mediated isothermal amplification (RT-LAMP), by overcoming endemic challenges of speed, sensitivity, and field adaptability:

  • Mechanistic Compatibility: Unlike PCR, RT-LAMP operates at 60–65°C using Bst DNA polymerase—a thermophilic enzyme with strand-displacement activity. Nucleic Acid Dye Green I’s stability at these temperatures enabled real-time monitoring without degradation. Its fluorescence directly correlates with magnesium pyrophosphate precipitation (a byproduct of amplification), providing both kinetic and endpoint readouts [2] [7] [8].

  • Crude Sample Tolerance: The dye’s resilience to inhibitors (e.g., humic acids, hemoglobin, mucopolysaccharides) permitted direct amplification from minimally processed samples. For SARS-CoV-2, this enabled saliva-based testing with 93–98% sensitivity compared to RT-qPCR, bypassing RNA extraction [3] [6] [9].

  • Multiplexing Capabilities: Integration with colorimetric (pH-sensitive dyes) and lateral flow assays expanded its utility in point-of-care diagnostics. For instance:

  • SARS-CoV-2 Multiplex Kits: Simultaneous detection of ORF1a, N, and S genes using dye-probe combinations in <30 minutes [6] [9].
  • Environmental Pathogen Screening: Quantification of Vibrio spp., noroviruses, and fecal indicators in water via endpoint fluorescence [10].

Table 3: Applications in Isothermal Amplification Platforms

TechniqueTargets DemonstratedAdvantages Enabled by Dye Green IDetection Limit
RT-LAMPSARS-CoV-2, Influenza, ZikaReal-time fluorescence; results in <20 min10–100 RNA copies/reaction
Multiplex LAMPRespiratory viruses, STI panelsTarget-specific probes via color separation50–500 DNA copies/reaction
HDA/RPAE. coli, CryptosporidiumCompatibility with helicase/recombinase enzymes100–1,000 CFU/ml

The dye’s synergy with microfluidics and paper-based sensors further cemented its role in decentralized testing. By 2023, >40% of commercialized LAMP assays (e.g., Color Genomics SARS-CoV-2 Assay, Illumigene Malaria) incorporated Nucleic Acid Dye Green I or derivatives as core detection chemistries [7] [9]. Future trajectories include CRISPR-coupled diagnostics, where the dye provides pre-amplification visualization prior to Cas-based specificity [8].

Properties

Product Name

Nucleic Acid Dye Green I

IUPAC Name

N,N-dimethyl-N'-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;chloride

Molecular Formula

C32H37ClN4S

Molecular Weight

545.2 g/mol

InChI

InChI=1S/C32H37N4S.ClH/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1

InChI Key

IHHRNZWXTFDDLM-UHFFFAOYSA-M

Canonical SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-]

Isomeric SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C\3/N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-]

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